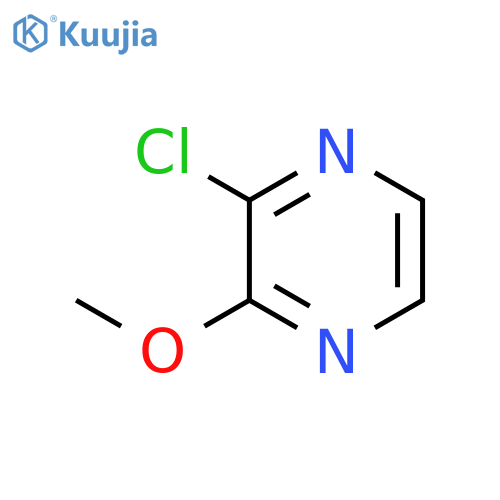Cas no 40155-28-0 (2-Chloro-3-methoxypyrazine)
2-クロロ-3-メトキシピラジンは、ピラジン骨格にクロロ基とメトキシ基が位置特異的に導入された芳香族化合物です。分子式C5H5ClN2Oで表され、分子量144.56の白色~淡黄色結晶性固体です。この化合物の特徴は、反応性に富むクロロ基と電子供与性のメトキシ基が隣接しているため、求核置換反応やクロスカップリング反応における優れた反応性を示す点です。特に医農薬中間体としての有用性が高く、香料や生理活性物質の合成前駆体としても利用されます。高い純度(通常98%以上)で供給可能であり、有機溶媒への良好な溶解性を有しています。

2-Chloro-3-methoxypyrazine structure
商品名:2-Chloro-3-methoxypyrazine
2-Chloro-3-methoxypyrazine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-methoxypyrazine
- 2-chloro-3-methoxy-pyrazine
- Pyrazine, 2-chloro-3-methoxy-
- PubChem8545
- zlchem 1338
- 2-methoxy-3-chloro-pyrazine
- Pyrazine,2-chloro-3-methoxy-
- 2-chloranyl-3-methoxy-pyrazine
- ZLE0116
- PUMFABSDZOUISK-UHFFFAOYSA-N
- MB02506
- 2-Chloro-3-methoxypyrazine, AldrichCPR
- ST2409794
- AB0006398
- W6054
- FT-0647104
- CS-W019381
- J-508667
- A824937
- AC-8789
- AKOS010967030
- F8880-8793
- AM20070431
- DTXSID80473011
- SCHEMBL725143
- PS-5653
- EN300-65369
- MFCD02684324
- 40155-28-0
- SY027676
- DB-011986
-
- MDL: MFCD02684324
- インチ: 1S/C5H5ClN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
- InChIKey: PUMFABSDZOUISK-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC([H])=C([H])N=1)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 144.00900
- どういたいしつりょう: 144.0090405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 35
じっけんとくせい
- 密度みつど: 1.292
- ゆうかいてん: 30-35°C
- ふってん: 180.3°C at 760 mmHg
- フラッシュポイント: 62.8°C
- 屈折率: 1.52
- PSA: 35.01000
- LogP: 1.13860
2-Chloro-3-methoxypyrazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 22
-
危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-Chloro-3-methoxypyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65369-5.0g |
2-chloro-3-methoxypyrazine |
40155-28-0 | 95.0% | 5.0g |
$130.0 | 2025-03-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066040-1g |
2-Chloro-3-methoxypyrazine |
40155-28-0 | 98% | 1g |
¥51.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066040-10g |
2-Chloro-3-methoxypyrazine |
40155-28-0 | 98% | 10g |
¥379.00 | 2024-05-15 | |
| Life Chemicals | F8880-8793-5g |
2-chloro-3-methoxypyrazine |
40155-28-0 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
| Enamine | EN300-65369-1.0g |
2-chloro-3-methoxypyrazine |
40155-28-0 | 95.0% | 1.0g |
$43.0 | 2025-03-13 | |
| Enamine | EN300-65369-2.5g |
2-chloro-3-methoxypyrazine |
40155-28-0 | 95.0% | 2.5g |
$87.0 | 2025-03-13 | |
| Enamine | EN300-65369-50.0g |
2-chloro-3-methoxypyrazine |
40155-28-0 | 95.0% | 50.0g |
$720.0 | 2025-03-13 | |
| Apollo Scientific | OR61101-5g |
2-Chloro-3-methoxypyrazine |
40155-28-0 | 5g |
£88.00 | 2023-09-02 | ||
| eNovation Chemicals LLC | K15680-10g |
2-chloro-3-methoxypyrazine |
40155-28-0 | 95% | 10g |
$240 | 2024-05-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20660-1g |
2-Chloro-3-methoxypyrazine |
40155-28-0 | 98% | 1g |
¥34.0 | 2024-04-18 |
2-Chloro-3-methoxypyrazine 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
40155-28-0 (2-Chloro-3-methoxypyrazine) 関連製品
- 1430460-52-8(3,5-dichloro-2-methoxypyrazine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40155-28-0)2-Chloro-3-methoxypyrazine

清らかである:99%
はかる:100g
価格 ($):230.0